molecular formula C7H6FNO2S B2639239 1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene CAS No. 305811-06-7

1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene

Cat. No.: B2639239
CAS No.: 305811-06-7
M. Wt: 187.19
InChI Key: SNNYYCCMWXRDTI-UHFFFAOYSA-N
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Description

1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene is an organic compound with the molecular formula C7H6FNO2S It is a derivative of nitrobenzene, where the benzene ring is substituted with a fluorine atom, a nitro group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 1-chloro-3-(methylsulfanyl)-2-nitrobenzene with potassium fluoride in a polar aprotic solvent such as dimethylformamide . The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Aromatic Substitution: 1-Phenoxy-3-(methylsulfanyl)-2-nitrobenzene.

    Reduction: 1-Fluoro-3-(methylsulfanyl)-2-aminobenzene.

    Oxidation: 1-Fluoro-3-(methylsulfinyl)-2-nitrobenzene or 1-Fluoro-3-(methylsulfonyl)-2-nitrobenzene.

Scientific Research Applications

1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and sulfanyl groups. It serves as a model substrate for investigating the mechanisms of these reactions.

    Industry: Used in the production of agrochemicals and dyes due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-fluoro-3-(methylsulfanyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom and methylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene can be compared with other similar compounds such as:

    1-Fluoro-2-nitrobenzene: Lacks the methylsulfanyl group, resulting in different reactivity and applications.

    1-Fluoro-4-(methylsulfanyl)-2-nitrobenzene: The position of the methylsulfanyl group affects the compound’s chemical properties and reactivity.

    1-Chloro-3-(methylsulfanyl)-2-nitrobenzene: The chlorine atom can be substituted with a fluorine atom to form this compound, highlighting the importance of halogen substitution in modifying chemical behavior.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

1-fluoro-3-methylsulfanyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2S/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNYYCCMWXRDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305811-06-7
Record name 1-fluoro-3-(methylsulfanyl)-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Fluoro-3-methylsulfanyl-2-nitro-benzene was prepared from 1,3-difluoronitrobenzene and sodium methyl mercaptide in an analogous manner to Example 1251a. (1.513 g, 26%).
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Synthesis routes and methods II

Procedure details

2,6-Difluoronitrobenzene (1.0 g, 6.3 mmol) was stirred in ethanol (10 mL) and treated with sodium methylmercaptan (0.44 g, 6.3 mmol) in several portions over 5 minutes. After stirring for 2 hours the mixture was evaporated and chromatographed on silica gel (70% hexane:30% ethyl acetate) to give 2-methylmercapto-6-fluoronitrobenzene (approximately 1.0 g), which was reduced in ethanol (30 mL) using 5% palladium on carbon (0.3 g) and hydrogen (50 psi) for 2 hours. The catalyst was removed by filtration through celite and the solvent evaporated to give 2-fluoro-6-(methylthio)benzenamine (0.69 g).
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